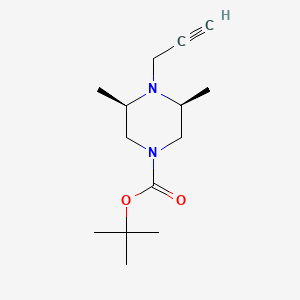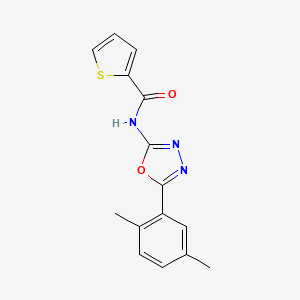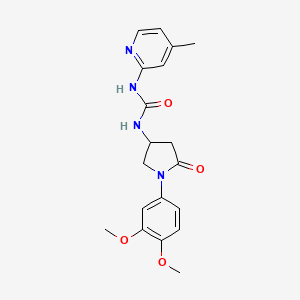![molecular formula C18H12ClF4N3O2 B2734363 1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone CAS No. 1797898-47-5](/img/structure/B2734363.png)
1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone is a useful research compound. Its molecular formula is C18H12ClF4N3O2 and its molecular weight is 413.76. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone:
Antifungal Agents
This compound has shown potential as an antifungal agent. The triazole ring is a common feature in many antifungal drugs, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of this compound can be effective against a variety of fungal pathogens, making it a promising candidate for new antifungal treatments .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in the production of melanin. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and are used in cosmetic products for skin whitening. Studies have leveraged the 3-chloro-4-fluorophenyl motif of this compound to identify potent tyrosinase inhibitors . This application is particularly relevant in dermatology and cosmetic science.
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. The presence of the triazole ring and the trifluoromethyl group can contribute to the inhibition of inflammatory pathways. Research is ongoing to explore its efficacy in reducing inflammation in various conditions, including arthritis and other inflammatory diseases .
Anticancer Research
Compounds containing triazole rings have been investigated for their anticancer properties. This specific compound has shown promise in inhibiting the growth of certain cancer cell lines. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, making it a potential candidate for targeted cancer therapies .
Antiviral Applications
The compound’s unique structure may also be beneficial in antiviral research. Triazole derivatives have been studied for their ability to inhibit viral replication. This compound could be explored for its potential to treat viral infections, including those caused by influenza and other RNA viruses .
Neuroprotective Agents
Research has suggested that this compound may have neuroprotective effects. The triazole ring can interact with various neural receptors and enzymes, potentially protecting neurons from damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Fungicides
In addition to medical applications, this compound can be used in agriculture as a fungicide. Its ability to inhibit fungal growth makes it a valuable tool for protecting crops from fungal infections, thereby improving yield and quality .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be used in the synthesis of polymers and other materials with specific desired properties, such as increased durability or resistance to environmental factors .
特性
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3O2/c1-10(28-13-4-2-3-11(7-13)18(21,22)23)17(27)16-9-26(25-24-16)12-5-6-15(20)14(19)8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAXDUNXYUFZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)F)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)
![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2734294.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)



![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)